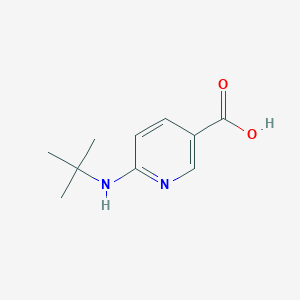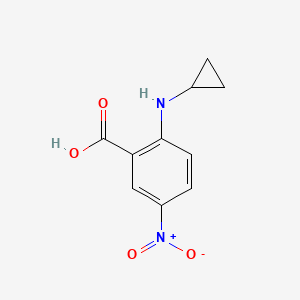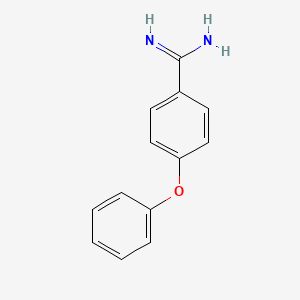
2-(4-(2-Morpholinoethoxy)phenyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(2-Morpholinoethoxy)phenyl)acetic acid is a compound that has garnered interest due to its potential biological activities It is a derivative of hydroxyphenylacetic acid and contains a morpholine ring, which is a common structural motif in many pharmaceutical agents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-Morpholinoethoxy)phenyl)acetic acid typically involves the reaction of hydroxyphenylacetic acid with 2-chloroethyl morpholine hydrochloride in the presence of anhydrous potassium carbonate and dimethyl sulfoxide (DMSO). The reaction mixture is refluxed for 12 hours and then cooled to obtain the desired product . The crude product is purified by recrystallization using ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
2-(4-(2-Morpholinoethoxy)phenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the phenyl ring.
科学研究应用
Chemistry: It serves as a building block for synthesizing more complex molecules with potential biological activities.
Biology: The compound has shown antimicrobial activity against various bacterial and fungal strains.
Medicine: Due to its antimicrobial properties, it is being explored as a potential therapeutic agent for treating infections.
Industry: The compound’s chemical properties make it suitable for use in the development of new pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-(4-(2-Morpholinoethoxy)phenyl)acetic acid involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of essential cellular processes. The morpholine ring in the compound is believed to play a crucial role in its antimicrobial activity by interacting with specific molecular targets within the microbial cells .
相似化合物的比较
Similar Compounds
2-Methoxyphenylacetic acid: This compound is structurally similar but lacks the morpholine ring, which may result in different biological activities.
2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide: This derivative has been studied for its antimicrobial properties and shows similar biological activities.
Uniqueness
2-(4-(2-Morpholinoethoxy)phenyl)acetic acid is unique due to the presence of the morpholine ring, which imparts specific biological activities not observed in its analogs. This structural feature enhances its potential as an antimicrobial agent and makes it a valuable compound for further research and development.
属性
IUPAC Name |
2-[4-(2-morpholin-4-ylethoxy)phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c16-14(17)11-12-1-3-13(4-2-12)19-10-7-15-5-8-18-9-6-15/h1-4H,5-11H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWSWTTMRJODFRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC=C(C=C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
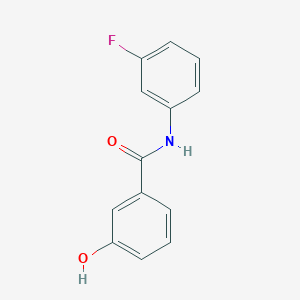
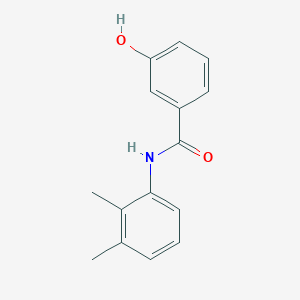
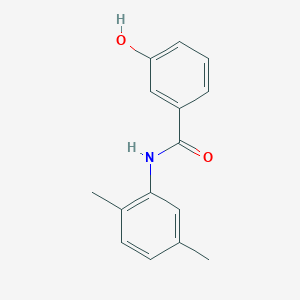
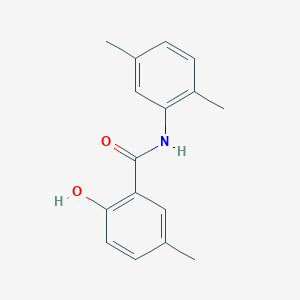
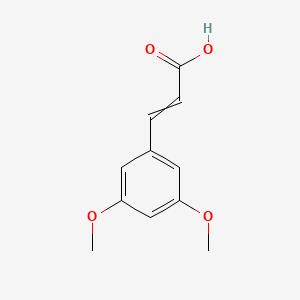
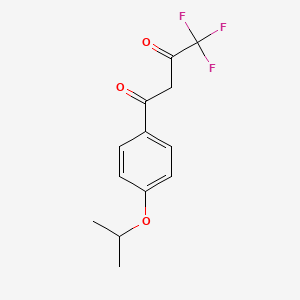

![2-[4-(Aminomethyl)piperidin-1-yl]-N,N-dimethylacetamide](/img/structure/B7808109.png)
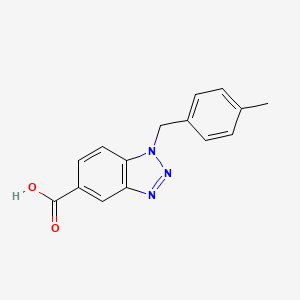
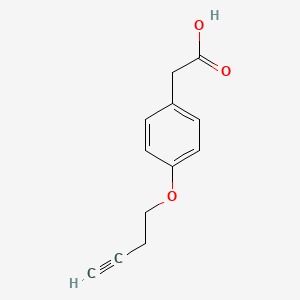
![6-[(Prop-2-YN-1-YL)amino]pyridine-3-carboxylic acid](/img/structure/B7808141.png)
